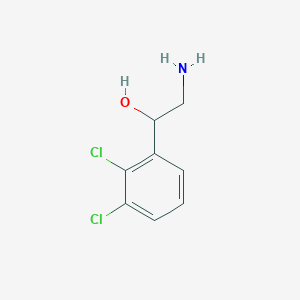
2-amino-1-(2,3-dichlorophenyl)ethan-1-ol
概要
説明
2-amino-1-(2,3-dichlorophenyl)ethan-1-ol is an organic compound with the chemical formula C8H9Cl2NO and a molecular weight of 206.07 g/mol . It is a colorless to light yellow liquid with a pungent odor . This compound is primarily used in research and development, particularly in the pharmaceutical industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol can be achieved through various methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with nitromethane to form 2,3-dichloro-β-nitrostyrene, which is then reduced to 2,3-dichloro-β-phenylethylamine. This intermediate is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
the synthesis typically involves standard organic chemistry techniques such as reduction and hydrolysis under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-amino-1-(2,3-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different amines or alcohols.
Substitution: Formation of substituted derivatives depending on the reagents used.
科学的研究の応用
2-amino-1-(2,3-dichlorophenyl)ethan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
2-Amino-1-(3,5-dichlorophenyl)ethanol: Another dichlorophenyl derivative with similar chemical properties.
2-Amino-1-(3,4-dichlorophenyl)ethanol: A closely related compound with slight differences in the position of chlorine atoms.
2-Amino-2-(3,5-dichlorophenyl)ethanol: A structural isomer with different substitution patterns.
Uniqueness
2-amino-1-(2,3-dichlorophenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in research for developing new therapeutic agents and understanding structure-activity relationships .
生物活性
2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol, also known as (1R)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, is a chiral compound with significant biological activity. Its structure features an amino group and a dichlorophenyl moiety, allowing it to interact with various biological targets, particularly enzymes and receptors. This article delves into its biological activity, mechanisms of action, and potential applications in pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The amino group facilitates hydrogen bonding and ionic interactions with active sites of enzymes, modulating their activity.
- Receptor Modulation : The dichlorophenyl group enhances lipophilicity, improving the compound's bioavailability and allowing it to penetrate biological membranes effectively .
Pharmacological Applications
Research indicates that this compound may serve as a lead in developing drugs targeting specific receptors or enzymes. Its interactions suggest potential applications in:
- Neurotransmitter System Modulation : It may influence neurotransmitter pathways, making it relevant in treating neurological disorders.
- Antidepressant Development : The compound's structural characteristics position it as a candidate for synthesizing antidepressants through metal-catalyzed reactions .
Synthesis and Structural Analysis
The synthesis of this compound typically involves various chemical reactions that yield high purity and optical activity. For instance:
| Reaction Type | Yield | Notes |
|---|---|---|
| Metal-Catalyzed Reactions | 93% | Effective for producing derivatives with antidepressant properties |
| Asymmetric Synthesis | High Yield | Achieved through specific catalytic methods |
Comparative Studies
Comparative studies have highlighted the unique properties of this compound relative to its analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol | Enantiomeric form | Different biological activity due to chirality |
| 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | Varying substitution pattern | Altered reactivity and biological properties |
These studies underscore the importance of stereochemistry and substitution patterns in determining biological activity .
Clinical Implications
In vivo studies suggest that compounds similar to this compound exhibit selective action on specific receptors. For example, certain derivatives have shown promise in targeting D3 dopamine receptors with minimal side effects .
特性
IUPAC Name |
2-amino-1-(2,3-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSXVFMMYPAJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














